molecular formula C14H14N2O2S B10838747 (S)-enastron

(S)-enastron

Cat. No.: B10838747
M. Wt: 274.34 g/mol
InChI Key: BJTGVSGWTIUCSM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Enastron is a dihydropyrimidinethione-based inhibitor targeting the mitotic kinesin Eg5 (KSP), a critical protein for bipolar spindle formation during mitosis. Its discovery stems from the optimization of the Biginelli reaction, a multicomponent synthetic approach used to generate dihydropyrimidine (DHPM) scaffolds . This compound belongs to the Class I DHPM inhibitors, which bind to Eg5 in the S-configuration, inducing mitotic arrest and apoptosis in cancer cells .

Structurally, this compound features a 3-hydroxyphenyl group, a thioether moiety, and a dihydropyrimidine core. The 3-hydroxyl group is essential for forming hydrogen bonds with Eg5 residues (e.g., Glu116 and Arg221), while the thioether enhances solubility and binding stability . Preclinical studies report an IC50 of 2 µM against Eg5 ATPase activity , with selective cytotoxicity against cancer cells and minimal effects on healthy fibroblasts .

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

(4S)-4-(3-hydroxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

InChI

InChI=1S/C14H14N2O2S/c17-9-4-1-3-8(7-9)13-12-10(15-14(19)16-13)5-2-6-11(12)18/h1,3-4,7,13,17H,2,5-6H2,(H2,15,16,19)/t13-/m0/s1

InChI Key

BJTGVSGWTIUCSM-ZDUSSCGKSA-N

Isomeric SMILES

C1CC2=C([C@@H](NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Eg5 Inhibitors
Compound Class Configuration IC50 (Eg5 ATPase) Key Structural Features Notable Interactions with Eg5
(S)-Enastron I S 2 µM 3-hydroxyphenyl, thioether, DHPM core H-bonds with Glu116/Arg221; hydrophobic contacts with Ala218
Monastrol I S 14 µM 3-hydroxyphenyl, methoxy group, DHPM core Similar to enastron but weaker due to methoxy
Dimethylenastron I S 200 nM 3-hydroxyphenyl, dimethyl groups, DHPM core CH-π interactions with Tyr211; enhanced hydrophobic packing
(R)-Fluorastrol II R 5x improved cell activity 3-hydroxyphenyl, fluorinated aryl, DHPM core Fluorine-Arg221 multipolar interactions; π-stacking with Glu116
(R)-Mon-97 II R N/A 3-hydroxyphenyl, modified DHPM core Binds in R-configuration; limited cellular penetration

Mechanistic and Biochemical Insights

  • Binding Mode :

    • Class I inhibitors (e.g., this compound, monastrol) occupy the hydrophobic pocket of Eg5 via their 3-hydroxyphenyl group, forming hydrogen bonds with Glu116 and Arg221 . The thioether in enastron replaces the carbonyl group in monastrol, improving solubility and binding kinetics .
    • Class II inhibitors (e.g., (R)-fluorastrol) adopt an inverted binding mode, where the fluorinated aryl group interacts with Arg221 via electrostatic forces, explaining their improved cellular activity .
  • Potency and Selectivity :

    • Dimethylenastron, a methylated derivative of enastron, shows 10-fold higher potency (IC50 = 200 nM) due to CH-π interactions with Tyr211 and tighter hydrophobic packing .
    • (R)-Fluorastrol exhibits 5x greater growth inhibition in HCT116 cells compared to (R)-Mon-97, attributed to fluorine’s electronegativity enhancing binding affinity .
  • Cellular Activity vs. Biochemical Activity :

    • Despite similar biochemical IC50 values, cellular activity varies due to factors like lipophilicity and Eg5 conformational flexibility. For example, (R)-fluorastrol’s fluorinated structure improves membrane permeability, while enastron’s thioether may reduce off-target effects .

Limitations and Challenges

  • Stereoselectivity : Eg5’s conformational plasticity allows binding of both S- and R-isomers, complicating structure-activity predictions .
  • Data Gaps : Biochemical data for (R)-fluorastrol are incomplete, making it unclear whether its cellular efficacy stems solely from improved target binding or enhanced pharmacokinetics .
  • Toxicity : While enastron and dimethylenastron show cancer cell selectivity, their long-term toxicity profiles remain unstudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.